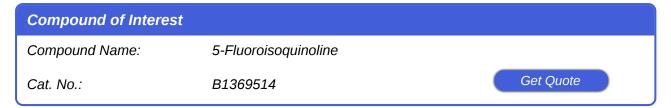


# An In-depth Technical Guide to the Molecular Structure of 5-Fluoroisoquinoline

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**5-Fluoroisoquinoline** is a fluorinated heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom on the isoquinoline scaffold can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the molecular structure of **5-Fluoroisoquinoline**, including its fundamental identifiers, and a detailed exploration of its synthesis and spectroscopic characterization. While specific experimental data on its biological activity remains limited in publicly accessible literature, this guide lays the foundational chemical knowledge necessary for its further investigation and application in drug development.

### **Molecular Identity and Physicochemical Properties**

**5-Fluoroisoquinoline** is a derivative of isoquinoline, a bicyclic aromatic heterocycle, with a fluorine atom substituted at the 5-position. This substitution imparts unique electronic properties to the molecule.



Property	Value	Reference
IUPAC Name	5-fluoroisoquinoline	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> FN	[1][2]
Molecular Weight	147.15 g/mol	[1][2]
SMILES String	C1=CC2=C(C=CN=C2)C(=C1) F	[1][2]
InChI Key	YZPWGDDACXZRFI- UHFFFAOYSA-N	[1][2]
CAS Number	394-66-1	[1][2]

## Synthesis of 5-Fluoroisoquinoline

The synthesis of specific isomers of fluorinated isoquinolines, such as **5-Fluoroisoquinoline**, presents a significant challenge in regioselective chemistry.[3] While a definitive, detailed experimental protocol for the direct synthesis of **5-Fluoroisoquinoline** is not readily available in the surveyed literature, established methods for isoquinoline synthesis can be adapted. These include the Pomeranz–Fritsch reaction, the Bischler–Napieralski reaction, and the Pictet–Spengler reaction.

#### **Potential Synthetic Pathways**

- Pomeranz–Fritsch Reaction: This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal to form the isoquinoline core.[3][4][5] The starting materials would be a suitably substituted benzaldehyde and a 2,2-dialkoxyethylamine.[3]
- Bischler–Napieralski Reaction: This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield a 3,4-dihydroisoquinoline, which can then be oxidized to the isoquinoline.[6][7][8]
- Pictet–Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, typically under acidic conditions, to form a tetrahydroisoquinoline.[8][9][10] Subsequent dehydrogenation would be required to yield the aromatic isoquinoline.



A logical workflow for a potential synthesis based on the Bischler-Napieralski reaction is outlined below.

Caption: A potential synthetic workflow for **5-Fluoroisoquinoline**.

# **Spectroscopic Characterization**

Detailed experimental spectroscopic data for **5-Fluoroisoquinoline** is not widely published. However, based on the known spectra of isoquinoline and related fluorinated aromatic compounds, the expected spectral characteristics can be predicted.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The fluorine substitution at the 5-position will influence the chemical shifts of the neighboring protons through space and through-bond coupling.
- ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other carbon atoms will also be affected by the electronegative fluorine atom.

#### Infrared (IR) Spectroscopy

The IR spectrum of **5-Fluoroisoquinoline** is expected to exhibit characteristic absorption bands for:

- C-H stretching of the aromatic ring (around 3000-3100 cm<sup>-1</sup>).
- C=C and C=N stretching vibrations of the isoquinoline ring system (in the 1400-1600 cm<sup>-1</sup> region).
- C-F stretching vibration, which is typically a strong band in the 1000-1300 cm<sup>-1</sup> region.

#### **Mass Spectrometry (MS)**

In the mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of **5-Fluoroisoquinoline** (147.15). Fragmentation patterns would likely



involve the loss of small neutral molecules such as HCN, a characteristic fragmentation of the isoquinoline ring system.

#### **Biological Activity and Signaling Pathways**

There is a significant gap in the publicly available literature regarding the specific biological activities of **5-Fluoroisoquinoline**. While the broader class of isoquinoline alkaloids exhibits a wide range of pharmacological effects, and fluoroquinolones are known for their antimicrobial properties, the direct effects of **5-Fluoroisoquinoline** on biological systems, including its potential cytotoxicity or modulation of signaling pathways, have not been extensively reported.

The introduction of a fluorine atom can significantly alter the biological profile of a molecule.[3] It can enhance metabolic stability by blocking sites of enzymatic oxidation and can increase binding affinity to target proteins through favorable electrostatic interactions. Given that isoquinoline derivatives are known to interact with a variety of enzymes and receptors, it is plausible that **5-Fluoroisoquinoline** could exhibit inhibitory activity against certain protein kinases or other enzymes. However, without experimental data, any discussion of its biological effects remains speculative.

A hypothetical workflow for investigating the biological activity of **5-Fluoroisoquinoline** is presented below.

Caption: A proposed workflow for investigating the biological activity.

#### Conclusion

**5-Fluoroisoquinoline** represents a molecule of interest for further exploration in medicinal chemistry. This guide has consolidated the available information on its molecular structure, potential synthetic routes, and predicted spectroscopic characteristics. The significant lack of experimental data, particularly concerning its biological activity and effects on cellular signaling pathways, highlights a critical area for future research. The foundational knowledge presented here serves as a starting point for researchers aiming to synthesize and investigate the therapeutic potential of this and related fluorinated isoquinoline derivatives.



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